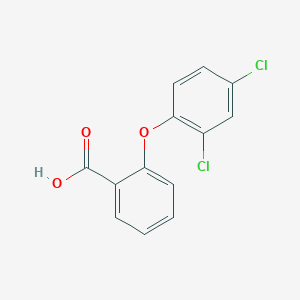

2-(2,4-Dichlorophenoxy)benzoic acid

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3/c14-8-5-6-12(10(15)7-8)18-11-4-2-1-3-9(11)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJCZFBHCZXULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476022 | |

| Record name | 2-(2,4-dichlorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86308-86-3 | |

| Record name | 2-(2,4-dichlorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)benzoic acid typically involves the reaction of 2,4-dichlorophenol with benzoic acid derivatives. One common method is the nucleophilic aromatic substitution reaction, where 2,4-dichlorophenol reacts with a benzoic acid derivative in the presence of a base, such as sodium hydroxide, to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through the liquid-phase oxidation of 2,4-dichlorotoluene. This process involves the use of a gas containing molecular oxygen, such as pure oxygen or air, in a lower fatty acid like acetic acid or its anhydride. The reaction is typically carried out at temperatures ranging from 100°C to 220°C, with the presence of a catalyst containing cobalt, manganese, and bromine .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or completely remove the chlorine atoms.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of less chlorinated benzoic acid derivatives.

Substitution: Formation of substituted benzoic acids with different functional groups.

Scientific Research Applications

Herbicidal Applications

Mechanism of Action

2-(2,4-Dichlorophenoxy)benzoic acid functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It disrupts normal plant growth processes by promoting uncontrolled cell division and elongation, leading to characteristic symptoms such as leaf curling and eventual plant death. This selective action makes it effective against broadleaf weeds while sparing monocots like grasses.

Usage in Agriculture

- Crop Protection : It is widely used in agricultural settings for controlling broadleaf weeds in cereal crops such as wheat and corn. Its application helps improve crop yields by minimizing competition from unwanted flora .

- Forestry and Landscape Management : The compound is also employed in forestry for conifer release, where it selectively targets broadleaf species that compete with conifers .

Plant Growth Regulation

Auxin Analogue

As a synthetic auxin analogue, this compound is utilized in laboratory settings to study plant growth responses. It is often included in plant tissue culture media to promote cell division and differentiation. This application is crucial for research in plant biology and biotechnology, particularly in developing new plant varieties through tissue culture techniques .

Toxicological Studies

Health Implications

The compound is associated with significant toxicity risks. Case studies highlight severe poisoning incidents linked to its use, particularly in regions with high agricultural activity. For instance, a report detailed a case of acute poisoning where ingestion resulted in multi-organ failure despite medical intervention . Such findings underscore the importance of handling this herbicide with care and implementing safety measures during its application.

Potential Therapeutic Applications

Analgesic Research

Recent studies have explored the potential analgesic properties of derivatives related to this compound. Research has suggested that modifications to the chemical structure can yield compounds with lower side effects compared to traditional analgesics like aspirin . This avenue of research may lead to new pain management therapies that are more effective and have fewer gastrointestinal side effects.

Data Table: Comparative Analysis of Herbicides

| Herbicide Name | Active Ingredient | Application Area | Mechanism of Action | Toxicity Level (LD50) |

|---|---|---|---|---|

| This compound | 2,4-Dichlorophenoxyacetic acid | Agricultural crops | Synthetic auxin | 639 mg/kg |

| Glyphosate | N-(phosphonomethyl)glycine | Wide range of crops | Inhibits amino acid synthesis | >5000 mg/kg |

| Dicamba | 3,6-dichloro-2-methoxybenzoic acid | Broadleaf weed control | Synthetic auxin | 1000 mg/kg |

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways:

Auxin Receptor System: The compound acts as a synthetic auxin, mimicking the natural plant hormone auxin.

Reactive Oxygen Species (ROS): The compound induces the production of reactive oxygen species, which play a role in its herbicidal activity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of 2-(2,4-dichlorophenoxy)benzoic acid with similar compounds:

Toxicity and Environmental Impact

- Data on the benzoic acid variant are scarce but structural similarities warrant caution.

- Environmental Persistence: Bifenox’s nitro group and aromatic structure contribute to prolonged soil retention . Benzoic acid derivatives may degrade faster due to microbial action on the carboxyl group.

Biological Activity

2-(2,4-Dichlorophenoxy)benzoic acid, commonly known as 2,4-D, is a synthetic auxin widely recognized for its herbicidal properties. This compound has garnered significant attention due to its diverse biological activities, including herbicidal effects, potential anti-tumor properties, and implications in environmental toxicity. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates the presence of two chlorine atoms and a phenoxy group, which are critical for its biological activity.

Biological Activities

1. Herbicidal Activity

2,4-D functions as a systemic herbicide that targets broadleaf weeds while being less harmful to grasses. It operates by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of susceptible plants. The mode of action involves absorption through the leaves and translocation to the plant meristems, causing aberrant growth patterns such as stem curling and leaf wilting .

2. Anti-tumor Activity

Recent studies have indicated that derivatives of benzoic acids, including this compound, exhibit anti-tumor properties. For instance, research has shown that certain metal complexes of benzoic acids can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon adenocarcinoma) cells. In these studies, exposure to varying concentrations of these complexes resulted in significant suppression of cell proliferation .

3. Toxicological Effects

In addition to its herbicidal and potential anti-cancer effects, 2,4-D has been associated with various toxicological impacts on non-target organisms. A case study highlighted severe poisoning in a young female farmer due to suicidal ingestion of 2,4-D. Symptoms included loss of consciousness and organ failure, emphasizing the compound's acute toxicity . Furthermore, studies on aquatic organisms like goldfish revealed metabolic disturbances upon exposure to 2,4-D at environmentally relevant concentrations; however, oxidative stress markers showed no significant changes .

Case Studies

Q & A

Basic: What is a validated laboratory synthesis protocol for 2-(2,4-Dichlorophenoxy)benzoic acid?

Methodological Answer:

A common approach involves reacting 2,4-dichlorophenol with a benzoic acid derivative under acidic conditions. For example, in analogous syntheses, refluxing with methanol and sulfuric acid as a catalyst facilitates esterification or ether formation. Post-reaction, the product is isolated via ice-water precipitation, filtration, and recrystallization (e.g., ethanol for purification). Adjustments may include using benzoic acid chloride instead of acetic acid derivatives to target the benzoic acid backbone .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Treat the compound as a potential carcinogen and toxin. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid dermal or inhalation exposure. Storage requires airtight containers in cool, ventilated areas, away from oxidizing agents (e.g., peroxides) and metals. Implement OSHA-compliant exposure monitoring and maintain records of air sampling in workspaces .

Advanced: How can researchers optimize chromatographic separation of this compound from synthesis byproducts?

Methodological Answer:

Use reverse-phase HPLC with a C18 column and a gradient elution system (e.g., acetonitrile/water with 0.1% formic acid). Adjust pH to enhance ionization in mass spectrometry (LC-MS) for impurity detection. Cross-validate with GC-MS for non-polar byproducts. Reference deuterated analogs (e.g., difluorobenzoic acid-d3) as internal standards to improve quantification accuracy .

Advanced: How to address conflicting cytotoxicity data in in vitro vs. in vivo studies of this compound?

Methodological Answer:

Discrepancies may arise from metabolic differences (e.g., hepatic activation in vivo). Conduct metabolite profiling using liver microsome assays and compare with cell-based models. Use isotopic labeling (e.g., ¹⁴C-tracers) to track bioaccumulation. Validate findings against structurally similar compounds like 2,4-D, which show species-specific metabolic pathways .

Basic: What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

Combine FT-IR (to confirm carboxylic acid and ether functional groups), ¹H/¹³C NMR (to resolve aromatic protons and chlorinated substituents), and high-resolution mass spectrometry (HRMS) for molecular formula validation. X-ray crystallography can resolve stereochemical ambiguities if recrystallization yields suitable crystals .

Advanced: How to mitigate interference from chlorinated byproducts during NMR analysis?

Methodological Answer:

Use deuterated solvents (e.g., DMSO-d6) to suppress solvent peaks. Apply 2D NMR techniques (COSY, HSQC) to distinguish overlapping signals from chlorinated isomers. For quantitative analysis, integrate spiked internal standards (e.g., 3,5-difluorobenzoic acid) to normalize peak areas .

Basic: What are the long-term stability considerations for this compound in storage?

Methodological Answer:

Stability is compromised by moisture and light. Store in amber glass vials under nitrogen atmosphere at 4°C. Periodically assess purity via TLC or HPLC. For prolonged storage, lyophilize the compound and use desiccants to prevent hydrolysis .

Advanced: How to design a study evaluating the environmental persistence of this compound?

Methodological Answer:

Use soil microcosms or aqueous systems spiked with the compound. Monitor degradation via LC-MS/MS and quantify half-life under varying pH/temperature conditions. Include controls with microbial inhibitors to assess biotic vs. abiotic degradation. Compare with structurally related herbicides (e.g., 2,4-D) to infer environmental behavior .

Advanced: What strategies resolve low yields in the coupling of 2,4-dichlorophenol to benzoic acid derivatives?

Methodological Answer:

Optimize reaction conditions: Use coupling agents (e.g., DCC/DMAP) for esterification, or switch to Ullmann-type reactions with copper catalysts for ether formation. Monitor reaction progress via in situ IR spectroscopy to identify incomplete conversions. Increase stoichiometric ratios of 2,4-dichlorophenol to drive the reaction .

Basic: How to assess the purity of this compound post-synthesis?

Methodological Answer:

Employ a multi-technique approach: Melting point analysis (sharp range indicates purity), elemental analysis (C/H/Cl/O ratios), and HPLC-UV (≥95% peak area). For trace impurities, use GC-MS with electron-capture detection (ECD) to identify chlorinated contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.